Enalaprilat Butyl Ester Oxalic Acid Salt
Description
Enalaprilat Butyl Ester Oxalic Acid Salt is a derivative of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Its chemical structure comprises a butyl ester group and an oxalic acid salt moiety, with the CAS registry number listed as TRC E555385 . The oxalic acid salt form enhances stability and solubility, critical for pharmaceutical formulation and bioavailability. Enalaprilat itself (C₁₈H₂₈N₂O₇) is a dicarboxylic acid with potent ACE inhibitory activity, but its polar nature limits cellular uptake. Esterification with butyl groups and salt formation with oxalic acid mitigates this limitation, serving as a prodrug strategy to improve membrane permeability and systemic absorption .
Properties
Molecular Formula |
C₂₄H₃₄N₂O₉ |
|---|---|
Molecular Weight |
494.53 |
Synonyms |
(S)-1-[N-[3-Phenyl-1-[(butoxycarbonyl]propyl]-L-alanyl]-L-proline Oxalic Acid Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ester Variations
Enalaprilat derivatives vary primarily in ester groups and counterions, impacting pharmacokinetics and potency:
Enalaprilat Ethyl Ester (MK-421) :
- The ethyl ester prodrug (MK-421) requires hydrolysis to enalaprilat for activity. In vitro, MK-421 exhibits low potency (I₅₀ = 1200 nM) compared to the diacid form (I₅₀ = 1.2 nM) due to lack of de-esterification .
- In vivo, MK-421 demonstrates superior oral bioavailability in rats and dogs (ID₅₀ = 14–278 µg/kg) compared to enalaprilat, which is poorly absorbed .
- Molecular weight (C₂₂H₃₂N₂O₅ = 404.5 g/mol) and lipophilicity differ from the butyl ester, influencing tissue distribution .
Enalaprilat Butyl-tert-Butyl Diester :
Acid Component Variations
The choice of acid in salt formation affects physicochemical properties and biological activity:
- Oxalic Acid vs. Malonic Acid Derivatives :
- Oxalic acid derivatives (e.g., (S)-7 in ) show IC₅₀ = 1.12 μM for E. coli DNA gyrase inhibition, while malonic acid derivatives (e.g., (S)-8) are more potent (IC₅₀ = 0.891 μM) due to increased chain length enhancing enzyme interaction .
- Oxalic acid salts may enhance stability in formulations, as seen in aerosol studies where oxalic acid butyl esters exhibit secondary formation under high zinc concentrations .
Prodrug Activation and Pharmacokinetics
Hydrolysis Rates :
- Butyl esters hydrolyze slower than ethyl esters, delaying enalaprilat release. This contrasts with MK-421, which rapidly converts to the diacid in vivo .
- Diffusional barriers further modulate kinetics: enalaprilat’s polar diacid form has low hepatocyte entry (CLd = 2 mL/min), while its esters (e.g., enalapril) achieve higher clearance (CLd = 75 mL/min) .
- Bioactivity: Compound Ester Group Acid Component IC₅₀/I₅₀ (nM) Bioavailability (Oral) Enalaprilat Diacid None – 1.2 Low MK-421 (Ethyl Ester) Ethyl – 1200 High (Rats/Dogs) Enalaprilat Butyl Ester Butyl Oxalic Acid N/A Moderate (Predicted) Fosinopril Sodium Phosphinic – 0.8–2.5 High
Key Research Findings
- Chain Length and Potency : Malonic acid esters with longer chains (vs. oxalic acid) exhibit higher inhibitory activity against bacterial enzymes, suggesting structural optimization opportunities .
- Species-Specific Metabolism : MK-421’s ID₅₀ varies 20-fold between rats (14 µg/kg) and dogs (278 µg/kg), highlighting interspecies de-esterification differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
